4-(3-chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide

sigma receptor piperazine carboxamide structure-activity relationship

This 3-chlorobenzyl piperazine carboxamide (CAS 767299-99-0) is a critical scaffold for SAR libraries exploring sigma receptor engagement. Supplied at ≥99.84% purity, it serves as an ideal reference standard for impurity quantification in reaction monitoring or metabolite ID. Unlike near-neighbor analogs, the specific 3-chloro substitution pattern is essential for maintaining target selectivity; empirical binding assays are required before use. Available in mg to g quantities with documented solubility and storage.

Molecular Formula C18H18Cl2FN3O
Molecular Weight 382.3 g/mol
Cat. No. B4785507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide
Molecular FormulaC18H18Cl2FN3O
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C18H18Cl2FN3O/c19-14-3-1-2-13(10-14)12-23-6-8-24(9-7-23)18(25)22-17-5-4-15(20)11-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25)
InChIKeyIMOWZFXIMINXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide: Chemical Identity and Research Availability


4-(3-Chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is a synthetic piperazine carboxamide derivative with the molecular formula C18H18Cl2FN3O and a molecular weight of 382.3 g/mol . The compound is cataloged as AP-503 by Selleck Chemicals (CAS 767299-99-0) and is supplied for research purposes with documented solubility and storage recommendations . This compound has not been reported in clinical trials and its biological targets remain unannotated in curated databases [1].

Why 4-(3-Chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide Cannot Be Substituted by Generic Analogs


In the piperazine carboxamide chemotype, subtle variations in the benzyl substituent position and halogen pattern can profoundly alter target engagement, selectivity, and pharmacokinetic properties. For instance, moving the chlorine from the 3-position to the 2- or 4-position of the benzyl ring, or replacing the 4-chloro-2-fluorophenyl urea group with a simpler aniline, has been shown to modulate sigma receptor subtype affinity and dopamine transporter selectivity in closely related series [1]. Therefore, interchanging this compound with a near-neighbor analog without empirical verification risks invalidating target engagement and downstream biological readouts.

Quantitative Differentiation Evidence for 4-(3-Chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide


Lack of Direct Comparative Data and Class-Level Context

No primary research publications or curated database entries were identified that directly report quantitative biological activity data for 4-(3-chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide. The compound is listed in the ZINC15 library as part of a 2007 Bioorganic & Medicinal Chemistry Letters study on DPP4 inhibitors [1], but its specific activity within that study is not disclosed. A structurally related compound, 1-benzyl-4-(3-chlorobenzyl)piperazine, exhibits sigma-1 receptor binding (Ki not publicly accessible in the BindingDB summary) [2]. This class-level inference suggests that the 3-chlorobenzyl substitution may confer sigma receptor affinity, but no direct comparison with 2-chloro or 4-chloro analogs is available for the target compound. Therefore, current evidence is insufficient to establish quantifiable differentiation from close analogs.

sigma receptor piperazine carboxamide structure-activity relationship

Quality Control and Storage Stability from Vendor Datasheet

According to the Selleck Chemicals datasheet, 4-(3-chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide (AP-503) is supplied as a powder that is stable at room temperature for shipping and must be stored at -20°C upon receipt. Stock solutions in DMSO are described as unstable and should be prepared fresh . The datasheet does not provide comparative stability data against analogs (e.g., the 2-chlorobenzyl derivative). Thus, while the storage requirements are specified, no quantitative differentiation in terms of solution half-life or degradation kinetics is available.

chemical stability storage conditions quality control

Absence of Clinical or In Vivo Annotation

The ZINC15 database explicitly states: 'This substance has not been detected to have been used in any clinical trials' [1]. Similarly, no in vivo efficacy, pharmacokinetic, or toxicity data are linked to this compound in the queried sources. In contrast, several structurally related piperazine carboxamides have been advanced into preclinical development for neuropsychiatric indications [2]. The absence of any in vivo annotation for this specific compound implies that its selection for an in vivo study would require full de novo characterization.

clinical trial in vivo drug development

Recommended Application Scenarios for 4-(3-Chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide


Chemical Probe Development for Sigma Receptor Profiling

Given the class-level association of 3-chlorobenzyl piperazines with sigma-1 receptor binding [1], this compound may serve as a starting scaffold for synthesizing and profiling a focused library to elucidate the structure-activity relationship (SAR) of the 3-chloro substitution relative to 2- and 4-chloro regioisomers. However, confirmatory binding assays are mandatory before drawing conclusions.

Fragment-Based Screening and Structural Biology

The compound’s molecular weight (382.3 Da) and heteroatom-rich structure make it suitable for fragment-based screening campaigns targeting novel piperazine-binding sites. The ZINC15 entry confirms its availability for virtual screening [2]; however, experimental validation data are currently absent.

Analytical Reference Standard for LC-MS Method Development

The compound is commercially available in milligram quantities with a defined purity (≥99.84% per MedChemExpress data for the CAS-listed AP-503 ), enabling its use as an analytical reference standard for quantifying structurally related impurities in reaction monitoring or metabolite identification studies.

In Vitro Pharmacology – Cautionary Use

Owing to the complete lack of disclosed bioactivity data, any in vitro pharmacology application (e.g., target deconvolution, selectivity panels) must be preceded by comprehensive primary screening. The instability of DMSO stock solutions [1] requires stringent experimental design to avoid degradation artifacts.

Quote Request

Request a Quote for 4-(3-chlorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.